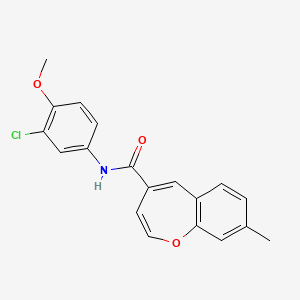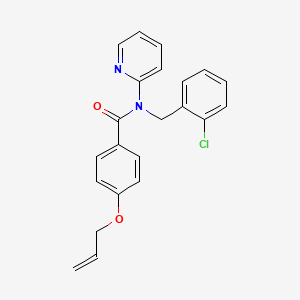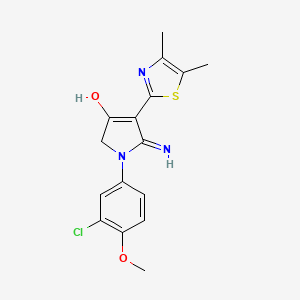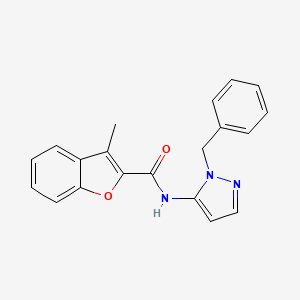![molecular formula C24H27N3O5 B11311833 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11311833.png)
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto "5-(2,3-dihidro-1,4-benzodioxin-6-il)-N-[2-(5-metilfurano-2-il)-2-(piperidin-1-il)etil]-1,2-oxazol-3-carboxamida" es una molécula orgánica compleja que presenta múltiples grupos funcionales, incluyendo un anillo de benzodioxina, un anillo de furano, un anillo de piperidina y un anillo de oxazol. Tales compuestos suelen ser de interés en química medicinal debido a sus posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto probablemente implica múltiples pasos, cada uno dirigido a la formación de anillos y enlaces específicos. Las rutas sintéticas típicas podrían incluir:
- Formación del anillo de benzodioxina a través de reacciones de ciclización.
- Síntesis del anillo de furano mediante ciclización de precursores apropiados.
- Formación del anillo de piperidina mediante hidrogenación de derivados de piridina.
- Construcción del anillo de oxazol mediante ciclización de precursores apropiados.
Métodos de producción industrial
Los métodos de producción industrial ampliarían estas reacciones, a menudo utilizando reactores de flujo continuo para garantizar la calidad y el rendimiento constantes. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, sería crucial.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos de furano y piperidina.
Reducción: Las reacciones de reducción podrían dirigirse al anillo de oxazol u otros enlaces insaturados.
Sustitución: Las reacciones de sustitución podrían ocurrir en varias posiciones en los anillos de benzodioxina, furano o piperidina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃).
Reducción: Agentes reductores como hidruro de litio y aluminio (LiAlH₄) o gas hidrógeno (H₂) con un catalizador de paladio.
Sustitución: Agentes halogenantes o nucleófilos para reacciones de sustitución.
Productos principales
Los productos principales de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados, pero podrían incluir varios derivados oxidados, reducidos o sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
Este compuesto podría tener varias aplicaciones en la investigación científica, incluyendo:
Química: Como bloque de construcción para moléculas más complejas o como reactivo en síntesis orgánica.
Biología: Posible uso como sonda para estudiar vías biológicas o como ligando en ensayos bioquímicos.
Medicina: Posibles aplicaciones terapéuticas, como dirigirse a receptores o enzimas específicos.
Industria: Uso en el desarrollo de nuevos materiales o como intermedio en la síntesis de otros compuestos.
Mecanismo De Acción
El mecanismo de acción dependería del objetivo biológico específico. Por ejemplo:
Objetivos moleculares: El compuesto podría interactuar con proteínas, enzimas o receptores específicos.
Vías implicadas: Podría modular vías de señalización, actividad enzimática o expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
5-(2,3-dihidro-1,4-benzodioxin-6-il)-N-[2-(5-metilfurano-2-il)-2-(piperidin-1-il)etil]-1,2-oxazol-3-carboxamida: comparte similitudes estructurales con otros compuestos que presentan anillos de benzodioxina, furano, piperidina y oxazol.
Singularidad
- La combinación única de estos anillos y grupos funcionales podría conferir actividades biológicas o reactividad química específicas que lo distinguen de otros compuestos.
Propiedades
Fórmula molecular |
C24H27N3O5 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H27N3O5/c1-16-5-7-20(31-16)19(27-9-3-2-4-10-27)15-25-24(28)18-14-22(32-26-18)17-6-8-21-23(13-17)30-12-11-29-21/h5-8,13-14,19H,2-4,9-12,15H2,1H3,(H,25,28) |
Clave InChI |
IELHKWNLVCLLIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)N5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11311755.png)


![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11311782.png)

![N-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11311795.png)
![3-[(3-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11311803.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methoxybenzamide](/img/structure/B11311806.png)
![N-(2,3-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11311813.png)
![1-(4-Butoxyphenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11311817.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11311838.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide](/img/structure/B11311846.png)


